4-Chloro-6-isopropylpyrimidine

Lipophilicity LogP Drug Design

4-Chloro-6-isopropylpyrimidine (CAS 954222-10-7) is a heterocyclic building block with a molecular formula of C7H9ClN2 and a molecular weight of 156.61 g/mol. It features a pyrimidine core substituted with a reactive chlorine atom at the 4-position and a branched isopropyl group at the 6-position.

Molecular Formula C7H9ClN2
Molecular Weight 156.61 g/mol
CAS No. 954222-10-7
Cat. No. B1291972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-isopropylpyrimidine
CAS954222-10-7
Molecular FormulaC7H9ClN2
Molecular Weight156.61 g/mol
Structural Identifiers
SMILESCC(C)C1=CC(=NC=N1)Cl
InChIInChI=1S/C7H9ClN2/c1-5(2)6-3-7(8)10-4-9-6/h3-5H,1-2H3
InChIKeyNENMSRIKRXUOPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-6-isopropylpyrimidine (CAS 954222-10-7): Key Intermediate for Kinase Inhibitor and Agrochemical Synthesis


4-Chloro-6-isopropylpyrimidine (CAS 954222-10-7) is a heterocyclic building block with a molecular formula of C7H9ClN2 and a molecular weight of 156.61 g/mol . It features a pyrimidine core substituted with a reactive chlorine atom at the 4-position and a branched isopropyl group at the 6-position . This compound is a pale yellow to white solid that is widely utilized as a key intermediate in pharmaceutical and agrochemical research, particularly for the synthesis of kinase inhibitors and crop protection agents .

Why Generic Pyrimidine Substitution is Inadequate: The Critical Role of the 6-Isopropyl Moiety in 4-Chloro-6-isopropylpyrimidine


While the pyrimidine scaffold is common, the specific combination of a 4-chloro leaving group and a 6-isopropyl substituent in 4-Chloro-6-isopropylpyrimidine creates a unique reactivity and steric profile that cannot be replicated by simpler alkyl analogs . Direct substitution with a less bulky 6-methyl or 6-ethyl analog may alter nucleophilic substitution rates and lead to different pharmacokinetic or binding outcomes in derived inhibitors [1]. The following quantitative evidence demonstrates the specific differentiation that justifies selecting 4-Chloro-6-isopropylpyrimidine over its closest in-class alternatives.

Quantitative Differentiation of 4-Chloro-6-isopropylpyrimidine Against Analogs


LogP: A 2.25 Partition Coefficient Differentiates Lipophilicity for Membrane Permeability

The lipophilicity of 4-Chloro-6-isopropylpyrimidine, as measured by LogP, is a critical parameter for predicting membrane permeability and bioavailability of derived compounds. The LogP of 4-Chloro-6-isopropylpyrimidine is reported as 2.25 [1]. In comparison, the 6-methyl analog (4-chloro-6-methylpyrimidine) has a calculated LogP of 1.23, while the 6-ethyl analog (4-chloro-6-ethylpyrimidine) has a LogP of 1.81 . This quantifiable difference of approximately 1.02 log units versus the methyl analog, and 0.44 versus the ethyl analog, indicates that the isopropyl derivative provides significantly enhanced lipophilicity, which can improve cell membrane crossing in drug discovery programs.

Lipophilicity LogP Drug Design QSAR

Nucleophilic Substitution Reactivity: Chloro Leaving Group Kinetics vs. 2-Amino Analog

The chlorine atom at the 4-position of 4-Chloro-6-isopropylpyrimidine acts as a leaving group for nucleophilic substitution, enabling rapid derivatization [1]. While direct kinetic rate constants for this specific compound are not widely published, class-level inference from studies on 4-chloropyrimidines indicates that the absence of an electron-donating group at the 2-position (such as an amino group) accelerates substitution reactions. In contrast, the 2-amino analog (2-amino-4-chloro-6-isopropylpyrimidine) exhibits reduced reactivity due to the electron-donating effect of the amine, which deactivates the ring toward nucleophilic attack. A comparative study on related 4-chloro-6-alkylpyrimidines reported a 5- to 10-fold increase in reaction rate for the non-amino derivative in SNAr reactions with amines under identical conditions [2].

Reactivity Nucleophilic Substitution Kinetics Synthesis

Physical Form and Storage Stability: Liquid State and 2-8°C Storage vs. Solid Analogs

4-Chloro-6-isopropylpyrimidine is typically supplied as a liquid at 20°C , whereas the 6-methyl (CAS 3435-25-4) and 6-ethyl (CAS 141602-25-7) analogs are solids at ambient temperature . This liquid state simplifies automated liquid handling in high-throughput screening and combinatorial chemistry workflows. Furthermore, the compound requires storage under inert atmosphere at 2-8°C to maintain stability [1]. The methyl analog, being a solid, requires no such specialized storage conditions but is more prone to handling inconsistencies in automated dispensing.

Stability Storage Physical Form Handling

Purity and Quality Control: ≥95% Purity with GC/MS Validation

Commercially available 4-Chloro-6-isopropylpyrimidine is routinely supplied at ≥95% purity, with some vendors offering 98% (GC) . This high purity is essential for reproducible synthetic outcomes. In comparison, the 6-methyl analog is often sold at 97% purity but with higher batch-to-batch variability due to its hygroscopic nature . The availability of GC/MS-validated purity ensures that the compound meets stringent quality requirements for pharmaceutical intermediate use.

Purity Quality Control GC/MS Analytical

High-Value Application Scenarios for 4-Chloro-6-isopropylpyrimidine in Drug Discovery and Agrochemical Synthesis


Kinase Inhibitor Scaffold Elaboration via SNAr

Utilize the reactive 4-chloro group for efficient nucleophilic aromatic substitution (SNAr) with diverse amines to rapidly generate focused libraries of 4-amino-6-isopropylpyrimidine analogs for kinase profiling. The isopropyl group at the 6-position provides optimal steric and lipophilic properties for ATP-binding site interactions [1].

Synthesis of 5-HT2B Receptor Antagonist Precursors

The 6-isopropylpyrimidine core is a key structural motif in selective 5-HT2B receptor antagonists such as RS-127445 [2]. Use 4-Chloro-6-isopropylpyrimidine as a direct building block to install the 2-amino-4-aryl substituents required for high-affinity binding (pKi = 9.5).

Automated Parallel Synthesis for High-Throughput Screening

Due to its liquid physical form at room temperature, 4-Chloro-6-isopropylpyrimidine is ideally suited for automated liquid handling systems used in high-throughput parallel synthesis and combinatorial chemistry campaigns, enabling precise and reproducible dispensing .

Agrochemical Intermediate for Fungicides and Herbicides

The compound serves as a critical intermediate in the synthesis of novel agrochemicals. Its structural features allow for the introduction of diverse functional groups, leading to compounds with improved crop protection profiles .

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